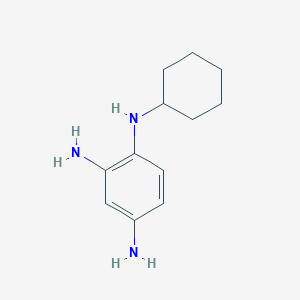

N-cyclohexyl-2,4-diaminoaniline

Beschreibung

N-Cyclohexyl-2,4-dinitroaniline (C₁₂H₁₅N₃O₄) is a nitro-substituted aromatic amine characterized by a cyclohexyl group attached to the amino nitrogen and two nitro groups at the 2- and 4-positions of the benzene ring. Its molecular weight is 265.269 g/mol, and it is synthesized via nucleophilic aromatic substitution (SNAr) between 1-chloro-2,4-dinitrobenzene and cyclohexylamine in solvents like methanol or acetonitrile . The compound exhibits high electrophilicity due to the electron-withdrawing nitro groups, making it reactive toward nucleophilic agents. It is primarily used in kinetic and mechanistic studies of aromatic substitution reactions .

Eigenschaften

Molekularformel |

C12H19N3 |

|---|---|

Molekulargewicht |

205.30 g/mol |

IUPAC-Name |

1-N-cyclohexylbenzene-1,2,4-triamine |

InChI |

InChI=1S/C12H19N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,13-14H2 |

InChI-Schlüssel |

KGEIRVXZMNQILN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)N)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

Kinetic and Mechanistic Comparisons

Reactivity studies in different solvents (methanol, acetonitrile, toluene) reveal significant differences:

Table 2: Second-Order Rate Constants (kA, L·mol⁻¹·s⁻¹) for Reactions with 1-Chloro-2,4-Dinitrobenzene

| Amine | Methanol | Acetonitrile | Toluene |

|---|---|---|---|

| Morpholine | 0.12 | 1.45 | 0.08 |

| Cyclohexylamine (CHA) | 0.08 | 1.10 | 0.05 |

| Aniline | 0.03 | 0.50 | 0.02 |

Analysis :

- Reactivity order: Morpholine > Cyclohexylamine > Aniline , inversely correlated with amine pKa (CHA: 10.6 > Morpholine: 8.3 > Aniline: 4.6). Stronger bases (higher pKa) are less nucleophilic in polar solvents due to solvation effects .

- Solvent polarity: Reactions proceed faster in acetonitrile (polar aprotic) than in methanol (polar protic), as methanol solvates amines, reducing nucleophilicity .

Substituent Effects on Physicochemical Properties

- Nitro groups in N-cyclohexyl-2,4-dinitroaniline increase molecular polarity and melting point compared to non-nitro analogs.

- Fluorine substitution (e.g., N-cyclohexyl-2-fluoroaniline) introduces electronegativity but lacks the strong electron-withdrawing power of nitro groups, resulting in lower reactivity .

- Morpholine derivatives exhibit higher solubility in polar solvents due to the oxygen atom in the morpholine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.